Methyl 3-(4-bromophenyl)prop-2-ynoate: A Comprehensive Technical Guide on Physical, Chemical, and Synthetic Properties
Methyl 3-(4-bromophenyl)prop-2-ynoate: A Comprehensive Technical Guide on Physical, Chemical, and Synthetic Properties
Executive Summary
In the realm of advanced organic synthesis and drug development, polyfunctional building blocks are critical for the rapid assembly of complex molecular architectures. Methyl 3-(4-bromophenyl)prop-2-ynoate (CAS: 42122-27-0) is a highly versatile, trifunctional intermediate[1]. Featuring an aryl bromide, an internal conjugated alkyne, and a methyl ester, this molecule offers orthogonal reactivity that allows chemists to perform sequential, site-selective transformations. This whitepaper provides an in-depth analysis of its physical properties, mechanistic behavior, and field-proven synthetic protocols, serving as an authoritative guide for researchers and application scientists.
Molecular Identity & Physical Properties
Understanding the physical parameters of Methyl 3-(4-bromophenyl)prop-2-ynoate is essential for optimizing reaction conditions, purification strategies, and storage protocols. The electron-withdrawing nature of both the ester and the bromophenyl group significantly influences its boiling point and crystallization behavior[2].
Below is a consolidated table of its core physical and chemical properties:
| Property | Value |
| Chemical Name | Methyl 3-(4-bromophenyl)prop-2-ynoate |
| Common Synonyms | Methyl 3-(4-bromophenyl)propiolate; 3-(4-Bromophenyl)propiolic Acid Methyl Ester[3] |
| CAS Number | 42122-27-0[1] |
| Molecular Formula | C10H7BrO2 |
| Molecular Weight | 239.07 g/mol [1] |
| Melting Point | ~106 °C[2] |
| Boiling Point | 295.4 ± 23.0 °C (at 760 mmHg)[2] |
| Appearance | White to light yellow powder/crystal[3] |
Orthogonal Reactivity & Mechanistic Insights
The true value of Methyl 3-(4-bromophenyl)prop-2-ynoate lies in its orthogonal reactivity . As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does, rather than just knowing what it reacts with.
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The Aryl Bromide Motif (Cross-Coupling): The C–Br bond serves as a prime handle for transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). Because the C–Br bond is stronger than a C–I bond but weaker than a C–Cl bond, it can be selectively activated using Palladium(0) or Nickel(0) catalysts after the alkyne has been functionalized.
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The Conjugated Alkyne Motif (Additions & Cycloadditions): The alkyne is flanked by an electron-withdrawing methyl ester, making it highly electron-deficient. This polarization lowers the LUMO energy of the alkyne, making it highly susceptible to nucleophilic attack (Michael additions) and inverse-electron-demand Diels-Alder cycloadditions. It is also a prime candidate for phosphine-catalyzed intermolecular acylfluorinations[4].
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The Methyl Ester Motif (Acyl Substitution): The ester can undergo standard saponification to yield 3-(4-bromophenyl)propiolic acid[5], or it can be directly amidated.
Caption: Divergent orthogonal reactivity pathways of Methyl 3-(4-bromophenyl)prop-2-ynoate.
Synthetic Workflows & Experimental Protocols
To synthesize Methyl 3-(4-bromophenyl)prop-2-ynoate from commercially available starting materials, the most robust and self-validating method is the Regioselective Sonogashira Cross-Coupling .
Protocol: Regioselective Sonogashira Cross-Coupling
Objective: Synthesize the target compound via the coupling of 1-bromo-4-iodobenzene and methyl propiolate.
Mechanistic Causality: 1-bromo-4-iodobenzene contains two distinct carbon-halogen bonds. The C–I bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). Consequently, the Pd(0) catalyst undergoes oxidative addition exclusively at the iodine position at room temperature, leaving the aryl bromide intact for future orthogonal functionalization.
Step-by-Step Methodology:
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Preparation: Charge a flame-dried Schlenk flask with 1-bromo-4-iodobenzene (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.04 equiv).
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Degassing: Evacuate and backfill with inert gas (N2 or Argon) three times. Causality: Oxygen must be rigorously excluded because the presence of O2 in conjunction with CuI promotes the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), which consumes the methyl propiolate starting material and reduces the yield of the desired cross-coupled product.
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Solvent & Base Addition: Add degassed THF and triethylamine (Et3N) (2.0 equiv) as the base and solvent.
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Alkyne Addition: Slowly add methyl propiolate (1.1 equiv) dropwise at 0 °C. Causality: The oxidative addition of Pd to the aryl iodide is facile, and the subsequent transmetalation/reductive elimination cycle can be exothermic. Controlling the temperature prevents polymerization of the electron-deficient alkyne.
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Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC or GC-MS.
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Workup & Purification: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography.
Validation & Quality Control: The success of the reaction is validated by GC-MS, where the disappearance of the 1-bromo-4-iodobenzene peak (m/z 282/284) and the appearance of the product peak (m/z 238/240) confirms conversion. 1H NMR should show the disappearance of the terminal alkyne proton (~3.0 ppm) and the presence of the methyl ester singlet (~3.8 ppm) alongside the para-substituted aromatic doublet of doublets.
Caption: Regioselective Sonogashira cross-coupling synthesis workflow.
Applications in Advanced Chemical Synthesis
Methyl 3-(4-bromophenyl)prop-2-ynoate finds extensive use as an intermediate in the synthesis of complex heterocycles and biologically active molecules. Recent advances in phosphine-catalyzed intermolecular acylfluorination of alkynes via P(V) intermediates have utilized this specific compound to generate highly functionalized fluorinated enoates[4]. The presence of the aryl bromide allows these fluorinated products to undergo subsequent late-stage functionalization, a critical strategy in modern drug discovery and structure-activity relationship (SAR) studies.
References
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Sigma-Aldrich. "Methyl propynoate / Methyl 3-(4-bromophenyl)prop-2-ynoate (CAS 42122-27-0)." Sigma-Aldrich Catalog.
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ChemScene. "Safety Data Sheet: Methyl 3-(4-bromophenyl)propiolate." ChemScene Database.
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TCI Chemicals. "Methyl 3-(4-Bromophenyl)propiolate." TCI America.
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Journal of the American Chemical Society. "Phosphine-Catalyzed Intermolecular Acylfluorination of Alkynes via a P(V) Intermediate." ACS Publications.
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ChemicalBook. "3-(4-Bromophenyl)propiolic Acid Properties." ChemicalBook Database.
